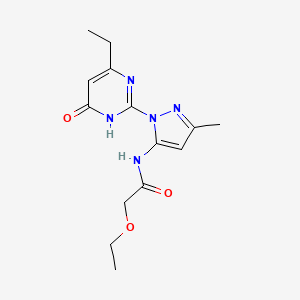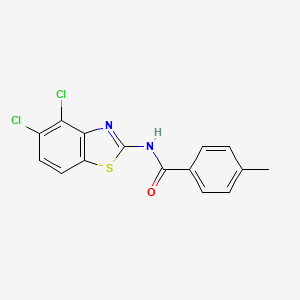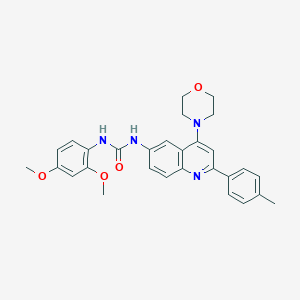
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, also known as DMQX, is a selective antagonist of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. AMPA receptors are composed of four subunits (GluA1-4), which form a tetrameric complex that can bind to glutamate and open a cation channel, leading to depolarization of the postsynaptic membrane. This compound binds to the ligand-binding domain of AMPA receptors and blocks the channel opening, thus reducing the excitatory synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, thus reducing the excitotoxicity and neuronal damage. It can also increase the release of GABA, an inhibitory neurotransmitter that can counteract the excitatory effects of glutamate. This compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It can also improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a useful tool for studying the role of AMPA receptors in various neurological disorders. It can be used to block the activity of AMPA receptors and investigate the downstream effects on neuronal function and behavior. This compound has a high affinity and selectivity for AMPA receptors, which makes it a valuable pharmacological tool. However, this compound has limitations in terms of its solubility and stability, which can affect its potency and efficacy. This compound also has potential off-target effects on other ionotropic glutamate receptors, which should be taken into consideration when interpreting the results.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea. One direction is to investigate the potential therapeutic applications of this compound in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of this compound. These compounds could have improved pharmacokinetic properties and reduced off-target effects. Another direction is to study the role of AMPA receptors in synaptic plasticity and learning and memory, and how this compound can modulate these processes. Finally, the development of new drug delivery systems for this compound could enhance its efficacy and reduce its potential side effects.
Synthesemethoden
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is synthesized by reacting 4-morpholino-2-(p-tolyl)quinoline-6-amine with 1-(2,4-dimethoxyphenyl)urea in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the activity of AMPA receptors, which are involved in the excitatory neurotransmission in the brain. By blocking the activity of AMPA receptors, this compound can reduce the excitotoxicity and neuronal damage caused by excessive glutamate release. This compound has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-4-6-20(7-5-19)26-18-27(33-12-14-37-15-13-33)23-16-21(8-10-24(23)31-26)30-29(34)32-25-11-9-22(35-2)17-28(25)36-3/h4-11,16-18H,12-15H2,1-3H3,(H2,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWNZLHWTGHWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC)C(=C2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

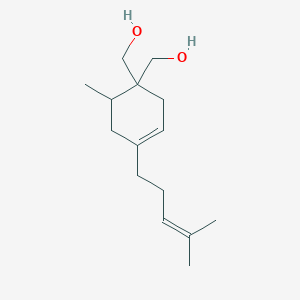
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
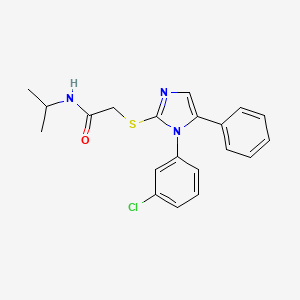
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)
![N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2883467.png)
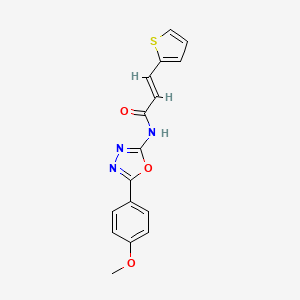
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)
![4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2883471.png)
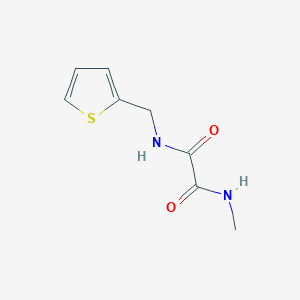
![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)

